3-Nitrobiphenyl-4-boronic acid
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Overview
Description
3-Nitrobiphenyl-4-boronic acid is an organic compound with the chemical formula C12H9BNO4. It is characterized by the presence of a boronic acid group and a nitro group attached to a biphenyl structure. This compound is a white crystalline solid with good solubility in water, alcohols, and other organic solvents . It is commonly used as an intermediate in organic synthesis and has applications in materials science research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitrobiphenyl-4-boronic acid is typically synthesized by introducing a nitro group at the 3’ position of biphenyl-4-boronic acid. This can be achieved through various methods, including nitration reactions or oxidation reactions . The primary method for the synthesis of boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, performed at low temperatures to prevent over-alkylation .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-Nitrobiphenyl-4-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The boronic acid group can participate in reduction reactions to form boronate esters.
Substitution: The compound can undergo substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds . Other reagents include reducing agents for the conversion of the nitro group to an amino group and oxidizing agents for further functionalization of the boronic acid group .
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, boronate esters, and amino-substituted biphenyl compounds. These products have significant applications in organic synthesis and materials science .
Scientific Research Applications
3-Nitrobiphenyl-4-boronic acid has a wide range of scientific research applications, including:
Biology: Employed in the development of biosensors and as a fluorescent probe for fluorescence analysis.
Medicine: Investigated for its potential use in drug development and as an inhibitor of specific enzymes.
Industry: Applied in materials science research for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Nitrobiphenyl-4-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The nitro group can also participate in redox reactions, further enhancing the compound’s reactivity and versatility .
Comparison with Similar Compounds
3-Nitrobiphenyl-4-boronic acid can be compared with other similar compounds, such as:
3-Formylphenylboronic acid: Similar in structure but with a formyl group instead of a nitro group.
4-Nitrophenylboronic acid: Similar in structure but with the nitro group at the 4’ position.
Phenylboronic acid: Lacks the nitro group, making it less reactive in certain applications.
The uniqueness of this compound lies in its combination of a boronic acid group and a nitro group, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C12H10BNO4 |
---|---|
Molecular Weight |
243.02 g/mol |
IUPAC Name |
(2-nitro-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BNO4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
NXGNCSQKKBRVKV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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